(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
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Overview
Description
Beta-D-glucuronic acid: is a derivative of glucose where the primary alcohol group at the sixth carbon is oxidized to a carboxylic acid. This compound is found in many plants and animals, often as part of complex polysaccharides like hyaluronic acid and chondroitin sulfate .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-glucuronic acid can undergo further oxidation to form glucaric acid.
Reduction: It can be reduced to form glucuronic acid derivatives.
Substitution: The hydroxyl groups in beta-D-glucuronic acid can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Glucaric Acid: Formed through oxidation.
Glucuronic Acid Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Chemistry:
Biology:
- Plays a crucial role in the detoxification processes in the liver by forming glucuronides with toxic substances, making them more water-soluble and easier to excrete .
Medicine:
- Used in the synthesis of hyaluronic acid and chondroitin sulfate, which are important for joint health and skin hydration .
Industry:
Mechanism of Action
Beta-D-glucuronic acid exerts its effects primarily through the process of glucuronidation. This process involves the conjugation of beta-D-glucuronic acid with various endogenous and exogenous substances, facilitated by the enzyme UDP-glucuronosyltransferase . This conjugation increases the water solubility of these substances, promoting their excretion through urine or bile .
Comparison with Similar Compounds
- Alpha-D-glucuronic acid
- Galacturonic acid
- Iduronic acid
- Mannuronic acid
Comparison:
- Beta-D-glucuronic acid is unique in its ability to form stable glucuronides with a wide range of substances, making it highly effective in detoxification processes .
- Alpha-D-glucuronic acid differs in the configuration at the anomeric carbon, which affects its reactivity and binding properties .
- Galacturonic acid is similar in structure but is derived from galactose instead of glucose .
- Iduronic acid and mannuronic acid are also uronic acids but differ in their stereochemistry and biological roles .
Properties
CAS No. |
23018-83-9 |
---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6+/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-QIUUJYRFSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |
SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
melting_point |
165 °C |
23018-83-9 | |
solubility |
485 mg/mL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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